molecular formula C20H26NaO6P B1446874 Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide CAS No. 824933-94-0

Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide

Cat. No. B1446874
M. Wt: 416.4 g/mol
InChI Key: SEBLAXUBRGBCKO-XTKZWYFQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide is a useful research compound. Its molecular formula is C20H26NaO6P and its molecular weight is 416.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Chemical Reactions

  • Synthetic Methodologies : Some studies focus on the development of synthetic methodologies for complex organic compounds, including various cyclic and acyclic structures, which are crucial for pharmaceuticals, materials science, and chemical biology. For instance, research on the Povarov reaction of glyoxylate imines derived from 12-aminodehydroabietic acid showcases the creation of complex molecules through cycloaddition reactions, potentially applicable to the synthesis of structurally complex compounds including those similar to the compound of interest (Tarantin et al., 2010).

  • Chemical Transformations : Studies like the synthesis and reactivity of compounds containing the naphtho[2,1-d][1,3,2]dioxaphosphinin structure offer insights into the chemical transformations that these compounds can undergo, such as oxidation, reduction, and cycloaddition reactions. These reactions are foundational for creating derivatives with potential applications in medicinal chemistry and material science (Adam et al., 2001).

Medicinal Chemistry and Biological Applications

  • Biological Activity : Compounds with structural similarities to the one mentioned have been investigated for their biological activities, including their roles as potential inhibitors or activators of biological pathways. Research on clerodane diterpenoids from Tinospora sagittata, for example, explores the inhibitory activities of naturally occurring compounds on NO production in macrophage-like cell lines, indicative of their potential anti-inflammatory or immunomodulatory properties (Li et al., 2012).

properties

IUPAC Name

sodium;4-[(E)-2-[(4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylidene-3-oxido-3-oxo-1,4a,5,6,7,9,10,10a-octahydronaphtho[2,1-d][1,3,2]dioxaphosphinin-7-yl]ethenyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27O6P.Na/c1-13-4-7-16-19(2,15(13)6-5-14-9-11-24-18(14)21)10-8-17-20(16,3)12-25-27(22,23)26-17;/h5-6,9,15-17H,1,4,7-8,10-12H2,2-3H3,(H,22,23);/q;+1/p-1/b6-5+;/t15-,16+,17-,19+,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBLAXUBRGBCKO-XTKZWYFQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC(=C)C2C=CC4=CCOC4=O)(COP(=O)(O3)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@]([C@H]1CCC(=C)[C@H]2/C=C/C4=CCOC4=O)(COP(=O)(O3)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide
Reactant of Route 2
Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide
Reactant of Route 3
Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide
Reactant of Route 4
Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide
Reactant of Route 5
Reactant of Route 5
Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide
Reactant of Route 6
Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide

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